![molecular formula C15H24N2O2S B2790881 (E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide CAS No. 1798978-26-3](/img/structure/B2790881.png)
(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EDC is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
EDC can be prepared by coupling ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration.Molecular Structure Analysis
The molecular formula of EDC is C8H17N3 . The average mass is 155.241 Da and the monoisotopic mass is 155.142242 Da .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
EDC is a crystalline compound . It has a density of 0.9±0.1 g/cm3, a boiling point of 197.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .Mechanism of Action
EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct. The desired amide is obtained .
Safety and Hazards
properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-4-17(13-8-12-16(2)3)20(18,19)14-11-15-9-6-5-7-10-15/h5-7,9-11,14H,4,8,12-13H2,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWOAESFEMEJPU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN(C)C)S(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCN(C)C)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-N-ethyl-2-phenylethene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.